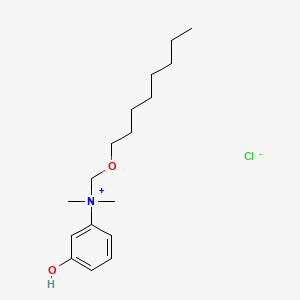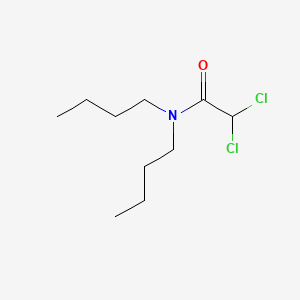
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound belongs to the anthraquinone family, which is characterized by a quinone structure with two aromatic rings. The presence of nitro and diethylamino groups in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride involves several steps. One common method includes the nitration of 1,2-bis(2-(diethylamino)ethoxy)anthraquinone, followed by the formation of the dihydrochloride salt. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .
Analyse Des Réactions Chimiques
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an immunostimulant, enhancing the body’s immune response.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride involves its interaction with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to the inhibition of cellular processes. This compound targets specific molecular pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride can be compared with other anthraquinone derivatives, such as:
1,2-bis(2-(diethylamino)ethoxy)anthraquinone: Lacks the nitro group, resulting in different chemical and biological properties.
2,7-bis(2-(diethylamino)ethoxy)fluoren-9-one dihydrochloride: Another immunostimulant with a different core structure, leading to variations in its mechanism of action and applications.
The presence of the nitro group in this compound makes it unique, as it imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
69019-69-8 |
|---|---|
Formule moléculaire |
C26H35Cl2N3O6 |
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
2-[1-[2-(diethylazaniumyl)ethoxy]-3-nitro-9,10-dioxoanthracen-2-yl]oxyethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H33N3O6.2ClH/c1-5-27(6-2)13-15-34-25-21(29(32)33)17-20-22(26(25)35-16-14-28(7-3)8-4)24(31)19-12-10-9-11-18(19)23(20)30;;/h9-12,17H,5-8,13-16H2,1-4H3;2*1H |
Clé InChI |
FDRKMPIRBBODID-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC1=C(C=C2C(=C1OCC[NH+](CC)CC)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)


![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)







